2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound belongs to the class of sulfanyl-acetamide derivatives featuring a 1,2,4-triazole core substituted with a 2-chlorophenyl group and a pyrrole moiety. The acetamide side chain is further functionalized with a 3,4-dimethoxyphenyl group, which may enhance solubility and bioactivity. Such compounds are typically synthesized via alkylation of triazole-thiones with α-chloroacetamides, followed by cyclization or further functionalization .
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c1-30-18-10-9-15(13-19(18)31-2)24-20(29)14-32-22-26-25-21(16-7-3-4-8-17(16)23)28(22)27-11-5-6-12-27/h3-13H,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHJQSCVZPUXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, structural characteristics, and various biological assays that highlight its pharmacological potential.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 453.95 g/mol. Its structure features several important functional groups:
- 1,2,4-Triazole ring : Known for its diverse biological activities.
- Pyrrole ring : Contributes to the compound's reactivity and biological properties.
- Sulfanyl group : Enhances interaction with biological targets.
- Acetamide moiety : Often associated with increased solubility and bioavailability.
Table 1: Structural Components
| Component | Description |
|---|---|
| Triazole Ring | Five-membered ring with nitrogen atoms; bioactive |
| Pyrrole Ring | Five-membered ring; enhances reactivity |
| Sulfanyl Group | Sulfur-containing group; increases binding affinity |
| Acetamide | Amide group; improves solubility and stability |
Antimicrobial Properties
Research indicates that compounds containing 1,2,4-triazole and acetamide functionalities exhibit significant antimicrobial activities. In vitro studies have shown that derivatives of triazoles can be effective against various bacterial strains.
Case Study: Antibacterial Activity
A study conducted on related triazole compounds demonstrated moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the introduction of the sulfanyl group significantly enhanced the antibacterial potency of the compounds tested.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds similar to our target compound have shown promising results against colon carcinoma cell lines.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | HCT-116 (Colon) | 6.2 |
| Triazole Derivative B | T47D (Breast) | 27.3 |
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of key enzymes : Such as those involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interaction with DNA/RNA : Some triazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s unique features include:
- Triazole core : The 1,2,4-triazole ring provides a rigid scaffold for hydrogen bonding and π-π interactions, critical for target binding.
- 3,4-Dimethoxyphenyl acetamide : The methoxy groups may confer antioxidant or anti-inflammatory properties via radical scavenging .
Table 1: Structural Comparison with Key Analogs
Pharmacological and Physicochemical Properties
- Anti-Exudative Activity : Analogs with triazole-thioacetamide scaffolds (e.g., furan-2-yl derivatives) exhibit significant anti-exudative effects in rodent models at doses of 50–100 mg/kg . The target compound’s 3,4-dimethoxyphenyl group may enhance this activity due to improved membrane permeability.
- Antimicrobial Potential: The methylsulfanyl-benzyl analog (Table 1, ) shows moderate antimicrobial activity, suggesting that the target compound’s 2-chlorophenyl and pyrrole groups could synergize for similar effects.
- Crystallographic Behavior : Compounds like the dichlorophenyl-pyrazole derivative exhibit conformational flexibility in the solid state, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°. This flexibility may influence the target compound’s binding kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
